Reduced Ulcerogenic Index vs. Diclofenac Sodium in Rodent Models—A Safety Differentiation for Anti-Inflammatory Lead Optimization
In a direct head-to-head study, derivatives of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate (compounds 3a, 3c, and 3d) were evaluated for ulcerogenic potential alongside the clinical NSAID diclofenac sodium. Compounds 3a, 3c, and 3d exhibited ulcerogenic indices of 1.12, 0.95, and 0.90 respectively, compared to 3.10 for diclofenac sodium at the same oral dose of 25 mg/kg [1]. This represents a 3.1- to 3.4-fold reduction in gastric toxicity.
| Evidence Dimension | Ulcerogenic index (gastric toxicity score) |
|---|---|
| Target Compound Data | Compound 3a: 1.12; Compound 3c: 0.95; Compound 3d: 0.90 (all at 25 mg/kg p.o.) |
| Comparator Or Baseline | Diclofenac sodium: 3.10 (at 25 mg/kg p.o.) |
| Quantified Difference | 3.1–3.4-fold lower ulcerogenic index vs. diclofenac |
| Conditions | In vivo rat model; oral administration at 25 mg/kg; n=6; data analyzed by one-way ANOVA with Dunnett's test (P < 0.01) |
Why This Matters
For teams selecting an anti-inflammatory scaffold, this quantitative safety margin directly informs lead prioritization and reduces the risk of late-stage failure due to GI toxicity.
- [1] Thore SN, Gupta SV, Baheti KG. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society. 2016;20(3):259–264. Ulcerogenic index data: Table 4. Available at: https://www.sciencedirect.com/science/article/pii/S1319610312000889 View Source
